Lunasine
CAS No.: 6901-22-0
Cat. No.: VC0533813
Molecular Formula: C17H22NO3+
Molecular Weight: 288.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6901-22-0 |
---|---|
Molecular Formula | C17H22NO3+ |
Molecular Weight | 288.36 g/mol |
IUPAC Name | (2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |
Standard InChI | InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1 |
Standard InChI Key | GUIBZZYABLMRRD-CQSZACIVSA-N |
Isomeric SMILES | CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
SMILES | CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
Canonical SMILES | CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
Lunasine is classified as an alkaloid, a group of nitrogen-containing organic compounds often associated with medicinal properties. Its molecular formula is C₁₇H₂₂NO₃, with a molecular weight of 288.3615 g/mol . The compound exhibits a charge of +1 under standard conditions and possesses one defined stereocenter, conferring absolute stereochemistry .
Table 1: Key Chemical Properties of Lunasine
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂NO₃ |
Molecular Weight | 288.3615 g/mol |
Charge | +1 |
Defined Stereocenters | 1 |
Optical Activity | Unspecified |
SMILES Notation | COC1=CC=CC2=C1[N+](C)=C3O[C@H](CC3=C2OC)C(C)C |
InChI Key | GUIBZZYABLMRRD-CQSZACIVSA-N |
Structural Features
The structure of lunasine includes a methoxy-substituted aromatic ring system, a quaternary ammonium group, and a fused bicyclic framework . The presence of an α,β-unsaturated carbonyl moiety within its architecture suggests potential reactivity, particularly in interactions with biological nucleophiles. The absolute configuration at the stereocenter is assigned as [S] based on its InChI descriptor .
Stereochemical Considerations
The single stereocenter in lunasine resides within the oxolane ring system, as indicated by the [C@H]
notation in its SMILES string . This stereochemical feature may influence its binding affinity to biological targets, though specific studies confirming this hypothesis remain absent in the literature.
Natural Occurrence and Phytochemical Context
Lunasine is exclusively documented in Lunasia quercifolia, a tropical plant native to Southeast Asia . Within this species, lunasine accumulates in the bark and leaves, consistent with the ecological role of alkaloids in plant defense mechanisms. No isoforms or structural analogs of lunasine have been reported in other plant families or genera.
Biosynthetic Pathway
While the biosynthetic route to lunasine remains unelucidated, its structure suggests derivation from tyrosine or phenylalanine precursors, common starting points for alkaloid biosynthesis. The incorporation of a methylenedioxy group and quaternary nitrogen atom implies enzymatic steps involving methyltransferases and oxidative coupling reactions.
Pharmacological and Biological Insights
Historical Context and Traditional Use
Analytical and Synthetic Challenges
Detection and Quantification
Lunasine’s detection in plant extracts relies on liquid chromatography-mass spectrometry (LC-MS) due to its low natural abundance. The compound’s [M+H]⁺ ion at m/z 289.4 serves as a diagnostic marker in positive ionization mode .
Synthetic Approaches
No total syntheses of lunasine have been published to date. Retrosynthetic analysis suggests potential disconnections at the oxolane ring or quaternary ammonium center, but stereochemical control at the [S]-configured stereocenter presents a significant challenge.
Distinction from Lunasin: Addressing Misconceptions
A critical clarification arises between lunasine (C₁₇H₂₂NO₃) and lunasin (a 43-44 amino acid peptide) . Despite homophonic similarity, these compounds differ radically:
Table 2: Comparative Analysis of Lunasine vs. Lunasin
Parameter | Lunasine | Lunasin |
---|---|---|
Chemical Class | Alkaloid | Polypeptide |
Molecular Weight | 288.36 g/mol | ~5 kDa |
Source | Lunasia quercifolia | Soybean (Glycine max) |
Biological Activity | Undocumented | Anticancer, anti-inflammatory |
This distinction underscores the necessity of precise nomenclature in scientific communication to prevent erroneous associations between unrelated compounds.
Future Directions and Research Opportunities
The study of lunasine remains in its infancy, with multiple avenues for exploration:
-
Bioactivity Screening: High-throughput assays against cancer cell lines, microbial pathogens, or neurological targets.
-
Structure-Activity Relationships (SAR): Synthesis of analogs to probe the role of its stereocenter and unsaturated carbonyl group.
-
Biosynthetic Gene Cluster Identification: Genomic mining of Lunasia quercifolia to elucidate its production pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume